![molecular formula C7H7NO2 B1139289 2-AMINOBENZOIC ACID, [RING-14C(U)] CAS No. 104809-47-4](/img/new.no-structure.jpg)
2-AMINOBENZOIC ACID, [RING-14C(U)]
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Aminobenzoic acid, [ring-14C(U)] is a radiolabeled compound where the carbon-14 isotope is uniformly labeled within the benzene ringIt has the molecular formula C7H7NO2 and a molecular weight of 149.24 g/mol . The radiolabeling with carbon-14 makes it particularly useful in various scientific research applications, especially in tracing and studying metabolic pathways.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-aminobenzoic acid, [ring-14C(U)] typically involves the introduction of the carbon-14 isotope into the benzene ring. One common method is the nitration of benzene with nitric acid to form nitrobenzene, followed by reduction to aniline. The aniline is then converted to 2-aminobenzoic acid through a series of reactions involving diazotization and subsequent carboxylation .
Industrial Production Methods
Industrial production of 2-aminobenzoic acid, [ring-14C(U)] follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure the uniform incorporation of the carbon-14 isotope. The final product is purified through crystallization or chromatography to achieve the desired purity and specific activity .
化学反应分析
Types of Reactions
2-Aminobenzoic acid, [ring-14C(U)] undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can convert it to different amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, given the presence of the amino and carboxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride and hydrogen in the presence of a catalyst are used.
Substitution: Reagents such as halogens, alkyl halides, and acyl chlorides are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinonoid compounds, while substitution reactions can produce various substituted benzoic acids and aniline derivatives .
科学研究应用
2-Aminobenzoic acid, [ring-14C(U)] is widely used in scientific research due to its radiolabeling. Some key applications include:
Chemistry: Used as a tracer in studying reaction mechanisms and pathways.
Biology: Employed in metabolic studies to trace the incorporation and transformation of the compound in biological systems.
Medicine: Utilized in pharmacokinetic studies to understand the distribution and metabolism of drugs.
作用机制
The mechanism of action of 2-aminobenzoic acid, [ring-14C(U)] is primarily related to its role as a tracer. The carbon-14 isotope allows researchers to track the compound’s movement and transformation in various systems. The molecular targets and pathways involved depend on the specific application, such as metabolic pathways in biological studies or reaction intermediates in chemical research .
相似化合物的比较
2-Aminobenzoic acid, [ring-14C(U)] can be compared with other radiolabeled compounds such as:
2-Aminobenzoic acid: The non-labeled version, which lacks the tracing capability.
Benzoic acid, [ring-14C(U)]: Another radiolabeled compound with similar applications but different functional groups.
4-Aminobenzoic acid, [ring-14C(U)]: A positional isomer with different chemical properties and reactivity.
The uniqueness of 2-aminobenzoic acid, [ring-14C(U)] lies in its specific labeling, which provides detailed insights into the compound’s behavior in various environments.
属性
CAS 编号 |
104809-47-4 |
|---|---|
分子式 |
C7H7NO2 |
分子量 |
149.24 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


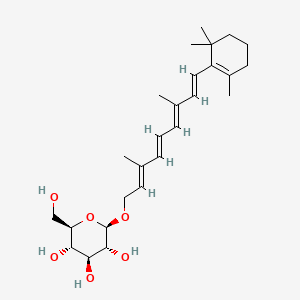

![butanedioic acid;7-cyclopentyl-N,N-dimethyl-2-[(5-piperazin-1-ylpyridin-2-yl)amino]pyrrolo[2,3-d]pyrimidine-6-carboxamide;hydrate](/img/structure/B1139211.png)

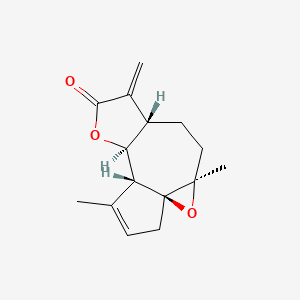
![1-[3-[[(2R,3S,4R,5R)-5-(4-aminopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dihydroxyoxolan-2-yl]methyl-propan-2-ylamino]propyl]-3-(4-tert-butylphenyl)urea;hydrochloride](/img/structure/B1139216.png)


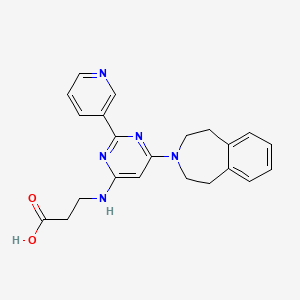
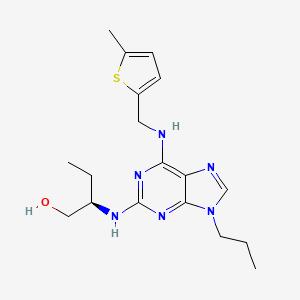
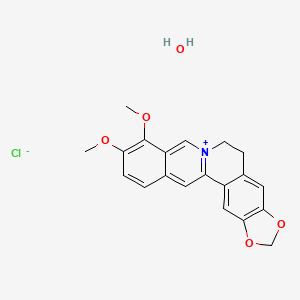
![2-[5-[3-[4-(2-bromo-5-fluorophenoxy)piperidin-1-yl]-1,2-oxazol-5-yl]tetrazol-2-yl]acetic acid;2,2,2-trifluoroacetic acid](/img/structure/B1139230.png)
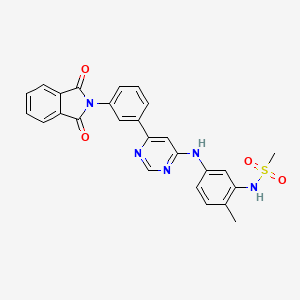
![6-[3-(dimethylcarbamoyl)phenyl]sulfonyl-4-(3-methoxyanilino)-8-methylquinoline-3-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B1139232.png)
